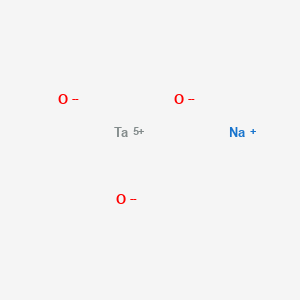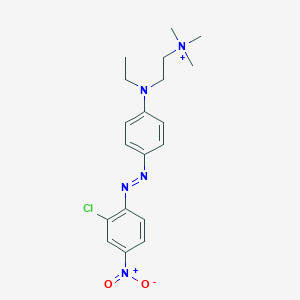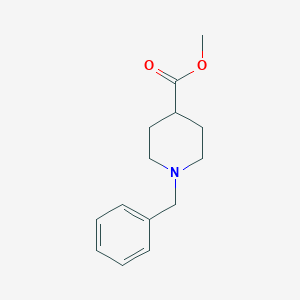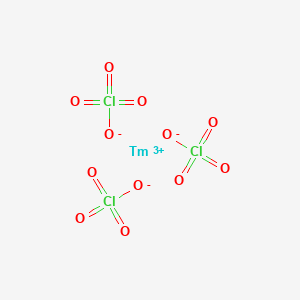
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester, also known as SPDP, is a chemical compound commonly used in scientific research. It is a crosslinking agent that is used to link two or more molecules together, and it is particularly useful in the study of protein-protein interactions. In
Mécanisme D'action
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester works by reacting with the amino groups of proteins to form a stable thioether bond. This bond is resistant to denaturation, which allows researchers to study the linked proteins in their native state. The crosslinking of proteins also allows researchers to study the interaction between the linked proteins in greater detail.
Effets Biochimiques Et Physiologiques
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells at the concentrations used in most experiments, and it does not interfere with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester in lab experiments is its ability to crosslink proteins in their native state. This allows researchers to study protein-protein interactions in greater detail. Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is also relatively easy to use and can be used in a variety of experimental setups.
One of the limitations of using Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is that it can only crosslink proteins that have accessible amino groups. This means that not all proteins can be linked using Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester. Additionally, Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester can sometimes lead to the formation of non-specific crosslinks, which can complicate data interpretation.
Orientations Futures
There are several future directions for the use of Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester in scientific research. One area of interest is the development of new crosslinking agents that are more specific and have fewer non-specific crosslinking effects. Another area of interest is the use of Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester in the study of protein-protein interactions in living cells, which would allow researchers to study these interactions in their natural environment.
Conclusion
In conclusion, Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is a valuable crosslinking agent that is widely used in scientific research. Its ability to crosslink proteins in their native state allows researchers to study protein-protein interactions in greater detail. While there are limitations to its use, Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester remains an important tool in the study of protein-protein interactions and cell signaling pathways.
Méthodes De Synthèse
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is synthesized by reacting 2,5-dichloro-4-nitrophenyl ester with thiocyanic acid in the presence of a base. This reaction results in the formation of Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester, which can be purified by column chromatography.
Applications De Recherche Scientifique
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is widely used in scientific research as a crosslinking agent. It is particularly useful in the study of protein-protein interactions, where it can be used to link two or more proteins together. This allows researchers to study the structure and function of these proteins in greater detail. Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester has also been used in the study of cell signaling pathways, where it can be used to link signaling molecules together.
Propriétés
Numéro CAS |
14664-96-1 |
|---|---|
Nom du produit |
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester |
Formule moléculaire |
C9H5Cl2IN2OS |
Poids moléculaire |
387.02 g/mol |
Nom IUPAC |
[2,5-dichloro-4-[(2-iodoacetyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C9H5Cl2IN2OS/c10-5-2-8(16-4-13)6(11)1-7(5)14-9(15)3-12/h1-2H,3H2,(H,14,15) |
Clé InChI |
YKTRVOONKYSFDP-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)SC#N)Cl)NC(=O)CI |
SMILES canonique |
C1=C(C(=CC(=C1Cl)SC#N)Cl)NC(=O)CI |
Autres numéros CAS |
14664-96-1 |
Synonymes |
2,5-Dichloro-4-(2-iodoacetylamino)phenyl thiocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



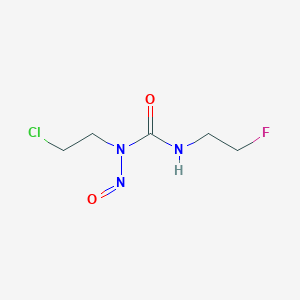
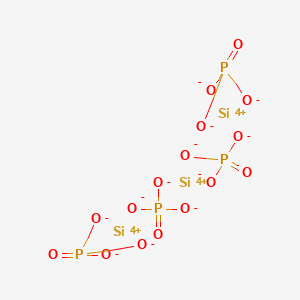
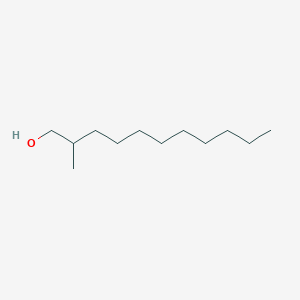

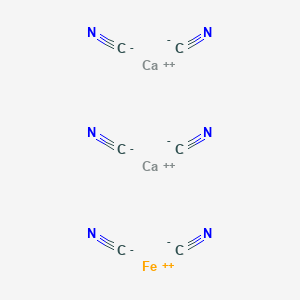
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
